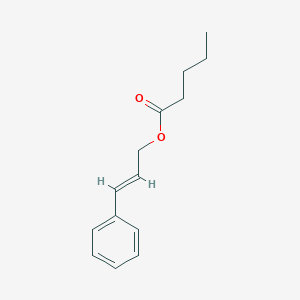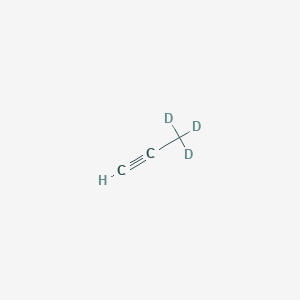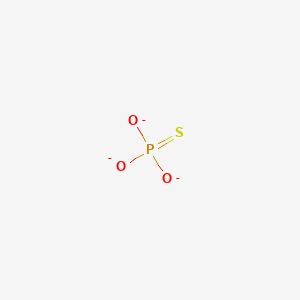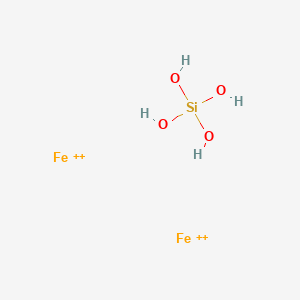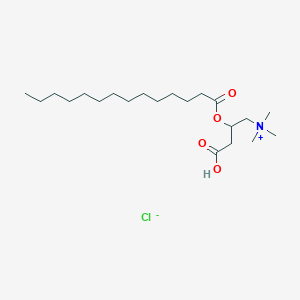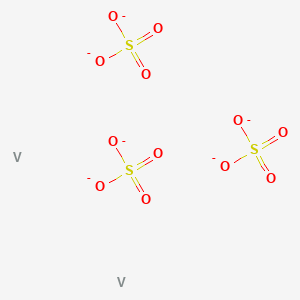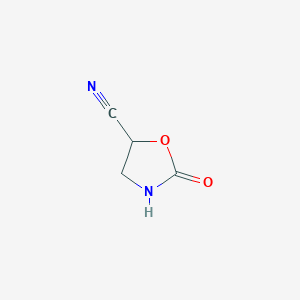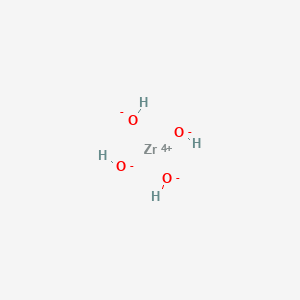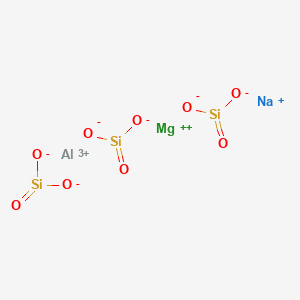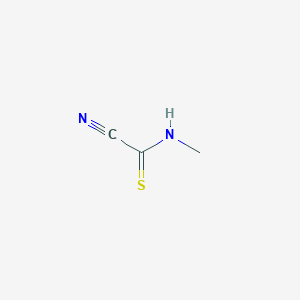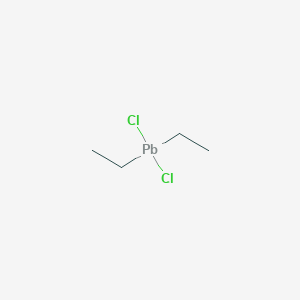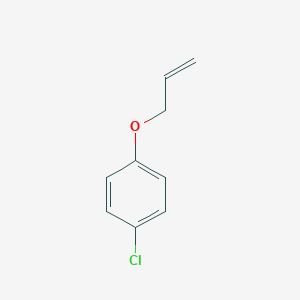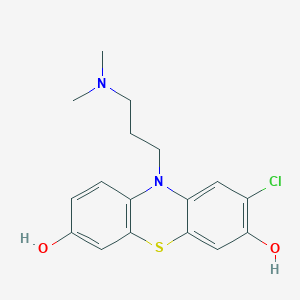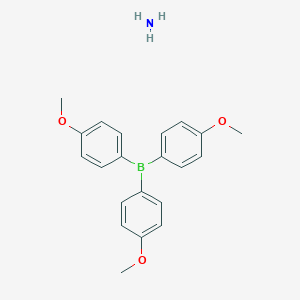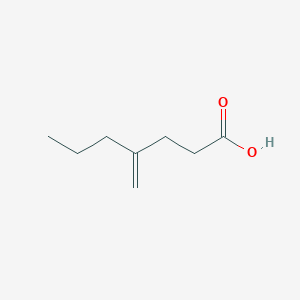
4-Propyl-4-pentenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-4-pentenoic acid, also known as 4-PPA, is a carboxylic acid with the molecular formula C7H12O2. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of pharmaceuticals and agrochemicals. In
Wirkmechanismus
The exact mechanism of action of 4-Propyl-4-pentenoic acid is not fully understood. However, it has been proposed that 4-Propyl-4-pentenoic acid may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 4-Propyl-4-pentenoic acid may increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Propyl-4-pentenoic acid may have potential therapeutic effects in various physiological processes. For example, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, 4-Propyl-4-pentenoic acid has been found to have analgesic effects and may be useful in the treatment of pain. However, further research is needed to fully understand the biochemical and physiological effects of 4-Propyl-4-pentenoic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Propyl-4-pentenoic acid in lab experiments is its relatively simple synthesis method. Additionally, it is a stable compound that can be easily stored and transported. However, one limitation of using 4-Propyl-4-pentenoic acid is its pungent odor, which can be unpleasant and potentially harmful if inhaled in large quantities. Additionally, further research is needed to fully understand the potential side effects of 4-Propyl-4-pentenoic acid.
Zukünftige Richtungen
There are several potential future directions for research on 4-Propyl-4-pentenoic acid. One area of interest is its potential use in the treatment of inflammatory conditions and pain. Additionally, further research is needed to fully understand the mechanism of action of 4-Propyl-4-pentenoic acid and its potential therapeutic effects. Finally, there is a need for the development of new synthesis methods for 4-Propyl-4-pentenoic acid that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Propyl-4-pentenoic acid is a carboxylic acid that is primarily used in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method involves the reaction of 4-penten-1-ol with propylene oxide in the presence of a catalyst. 4-Propyl-4-pentenoic acid has potential scientific research applications in the treatment of inflammatory conditions and pain. Its mechanism of action is not fully understood, but it may act as an inhibitor of FAAH. Further research is needed to fully understand the biochemical and physiological effects of 4-Propyl-4-pentenoic acid and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Propyl-4-pentenoic acid involves the reaction of 4-penten-1-ol with propylene oxide in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then oxidized using potassium permanganate or sodium hypochlorite to yield 4-Propyl-4-pentenoic acid. This synthesis method has been widely used in the production of 4-Propyl-4-pentenoic acid for various applications.
Wissenschaftliche Forschungsanwendungen
4-Propyl-4-pentenoic acid has been extensively studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of drugs such as the antihypertensive agent, guanabenz acetate, and the antipsychotic agent, clozapine. Additionally, 4-Propyl-4-pentenoic acid has been used in the synthesis of insecticides and herbicides.
Eigenschaften
CAS-Nummer |
13722-70-8 |
|---|---|
Produktname |
4-Propyl-4-pentenoic acid |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
4-methylideneheptanoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-7(2)5-6-8(9)10/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
RVGJFWAATJYOMM-UHFFFAOYSA-N |
SMILES |
CCCC(=C)CCC(=O)O |
Kanonische SMILES |
CCCC(=C)CCC(=O)O |
Andere CAS-Nummern |
13722-70-8 |
Synonyme |
4-propyl-4-pentenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



